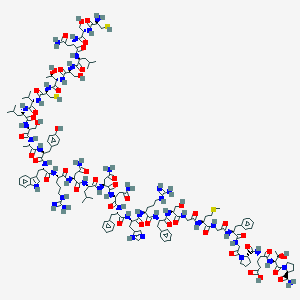
Methyl 4-(piperidin-1-yl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 4-(piperidin-1-yl)benzoate involves multi-step chemical reactions, starting from basic materials to the desired complex structures. For example, derivatives such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime are synthesized through specific reactions, indicating the versatility and complexity of synthesizing such compounds (Xue Si-jia, 2011).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized using techniques like X-ray diffraction. These analyses reveal intricate details such as conformation, bond lengths, and angles, providing insights into the compound's molecular geometry (Vanessa Renee Little et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound derivatives are explored through various chemical reactions, showcasing their potential in synthesis and applications. Studies have detailed the reactions and conditions under which these compounds interact, leading to the formation of new structures or the modification of existing ones (A. A. Bisset et al., 2012).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structures of this compound derivatives are critical for understanding their behavior in different environments. These properties are determined through rigorous testing and analysis, providing valuable information for further research and application development (Zhuang Wei et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as reactivity, stability, and interaction with other molecules, are explored to understand their potential applications in various fields. Studies involving the synthesis and reactivity of such compounds provide insights into their chemical behavior and how they can be utilized in different chemical reactions (L. Kuleshova, V. Khrustalev, 2000).
Scientific Research Applications
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors :
- A study investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. One such compound, exhibiting a piperidin-1-yl group, was examined for its potential application in cancer treatment. This study highlights the significance of understanding the metabolic fate of drugs in the development of effective cancer treatments (Teffera et al., 2013).
Bioactivity of Novel Benzamides and Metal Complexes :
- Research on novel benzamides, including those with a piperidin-1-yl group, and their copper and cobalt complexes showed significant in vitro antibacterial activity. This suggests potential applications in developing new antibacterial agents (Khatiwora et al., 2013).
Metabolic Fate of Synthetic Cannabinoid Receptor Agonists :
- A study on the metabolic fate of synthetic cannabinoid receptor agonists, including compounds with a piperidin-1-yl group, provided insights for toxicological screenings. This research is crucial for identifying these compounds in biological samples, thus aiding in clinical toxicology (Richter et al., 2022).
Analytical Profiles of Synthetic Cannabinoid Receptor Agonists :
- Analysis of a group of synthetic cannabinoid receptor agonists, including those with piperidin-1-yl structures, was conducted. This research is significant for forensic and clinical investigations related to new psychoactive substances (Brandt et al., 2020).
Crystal Structure of Piperidinium Salts :
- The crystal structure of a picrate salt of a compound containing a piperidin-1-yl group was studied. Such structural studies are fundamental in understanding the molecular properties and potential applications of these compounds (Jasinski et al., 2009).
Radiolabeled Probes for σ-1 Receptors :
- Research on halogenated piperidines as potential δ receptor ligands for radiolabeled probes has implications in medical imaging and neuroscience. One such compound showed high uptake and retention in organs known to possess σ receptors (Waterhouse et al., 1997).
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Target of Action
Methyl 4-(piperidin-1-yl)benzoate is a complex compound with a piperidine nucleus Compounds with a piperidine nucleus have been known to exhibit a wide range of biological activities .
Mode of Action
Structure-activity relationship studies have indicated that certain linkages and groups can influence the inhibitory effect of compounds with a piperidine nucleus .
Biochemical Pathways
Compounds with a piperidine nucleus have been known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with a piperidine nucleus have been known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as temperature and storage conditions can potentially influence the stability and efficacy of many compounds .
properties
IUPAC Name |
methyl 4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-5-7-12(8-6-11)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHBETAWIXVCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569225 | |
| Record name | Methyl 4-(piperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10338-58-6 | |
| Record name | Methyl 4-(1-piperidinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(piperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(piperidin-1-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)


![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)





